(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050075-94-9
VCID: VC7425765
InChI: InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h5,7-8,14H,1,6,9H2,2-4H3;1H
SMILES: COC1=CC(=C(C=C1CNCC=C)OC)OC.Cl
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.76

(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

CAS No.: 1050075-94-9

Cat. No.: VC7425765

Molecular Formula: C13H20ClNO3

Molecular Weight: 273.76

* For research use only. Not for human or veterinary use.

(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride - 1050075-94-9

Specification

CAS No. 1050075-94-9
Molecular Formula C13H20ClNO3
Molecular Weight 273.76
IUPAC Name N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h5,7-8,14H,1,6,9H2,2-4H3;1H
Standard InChI Key ZAZMIAGGEIZVPE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CNCC=C)OC)OC.Cl

Introduction

Hypothetical Synthesis Pathways

While no direct synthesis is documented, analogous compounds (e.g., propyl or methyl derivatives) are synthesized via:

  • Alkylation of Benzyl Chlorides:

    • Reaction of 2,4,5-trimethoxybenzyl chloride with allylamine in the presence of a base (e.g., NaOH).

    • Solvents: Dichloromethane or toluene under reflux.

  • Salt Formation:

    • Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Key Challenges in Research

  • Lack of Direct Data: No peer-reviewed studies specifically on this compound were identified.

  • Structural Analogues: Activity may vary significantly with substitution patterns (e.g., 2,4,5- vs. 3,4,5-trimethoxy).

Comparative Analysis of Analogues

Feature(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine HClN-methyl-1-(2,4,5-trimethoxyphenyl)propan-2-amine
Molecular FormulaC₁₄H₂₀ClNO₃C₁₃H₂₁NO₃
Molecular Weight285.76 g/mol239.31 g/mol
Key Functional GroupsAllylamine, 2,4,5-trimethoxybenzylMethylamine, 2,4,5-trimethoxyphenyl
Potential ApplicationsHypothetical anticancer/antimicrobial agentUnreported in available literature

Research Gaps and Recommendations

  • Synthetic Studies: Prioritize optimizing reaction conditions for allylamine derivatives.

  • Biological Screening: Evaluate cytotoxicity, tubulin inhibition, and antimicrobial activity in vitro.

  • Structural Modifications: Explore substituent effects on potency and selectivity.

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